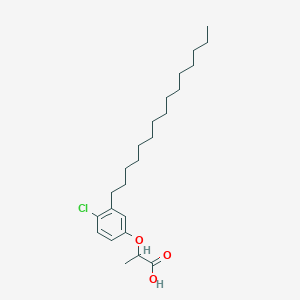
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid, also known as clofibric acid, is a chemical compound that has been extensively studied for its biological and pharmacological properties. It belongs to the class of fibric acid derivatives, which are commonly used as lipid-lowering agents. Clofibric acid has been shown to have a variety of effects on the body, including its ability to regulate lipid metabolism, reduce inflammation, and modulate gene expression. In
科学研究应用
Clofibric acid has been extensively studied for its pharmacological properties. It has been shown to have lipid-lowering effects by increasing the expression of lipoprotein lipase and reducing the production of very low-density lipoprotein. Clofibric acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
作用机制
Clofibric acid exerts its effects on the body by activating peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Clofibric acid specifically activates PPAR-alpha, which is predominantly expressed in the liver and plays a key role in lipid metabolism.
生化和生理效应
Clofibric acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce serum triglyceride levels, increase high-density lipoprotein cholesterol levels, and reduce low-density lipoprotein cholesterol levels. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid in lab experiments is that it has well-established pharmacological properties and has been extensively studied. This makes it a reliable tool for studying lipid metabolism and inflammation. One limitation of using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid is that it may have off-target effects on other pathways, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid. One area of interest is its potential use as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is its potential use as a tool for studying the role of PPARs in lipid metabolism and inflammation. Additionally, further research is needed to better understand the potential off-target effects of 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid and how they may impact its use as a research tool.
Conclusion
In conclusion, 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid is a chemical compound that has been extensively studied for its biological and pharmacological properties. It has been shown to have lipid-lowering and anti-inflammatory effects, and exerts its effects on the body by activating PPARs. While there are advantages and limitations to using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid in lab experiments, it remains a valuable tool for studying lipid metabolism and inflammation. Future research on 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid may lead to new therapeutic strategies for metabolic disorders and a better understanding of the role of PPARs in the body.
合成方法
Clofibric acid can be synthesized through a series of chemical reactions starting from 4-chloro-3-pentadecylphenol and 2-bromo propionic acid. The reaction involves the formation of an ester bond between the two compounds, followed by hydrolysis to produce 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid. The yield of this synthesis method is relatively high, making it a cost-effective way to produce 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid for research purposes.
属性
CAS 编号 |
111254-00-3 |
|---|---|
产品名称 |
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid |
分子式 |
C24H39ClO3 |
分子量 |
411 g/mol |
IUPAC 名称 |
2-(4-chloro-3-pentadecylphenoxy)propanoic acid |
InChI |
InChI=1S/C24H39ClO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-22(17-18-23(21)25)28-20(2)24(26)27/h17-20H,3-16H2,1-2H3,(H,26,27) |
InChI 键 |
BXCGNVVWPJBXIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
同义词 |
2-(4-chloro-3-pentadecyl-phenoxy)propanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
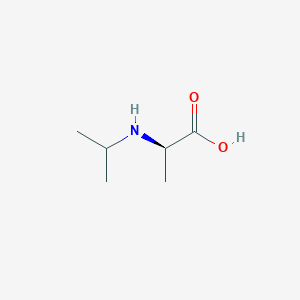
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
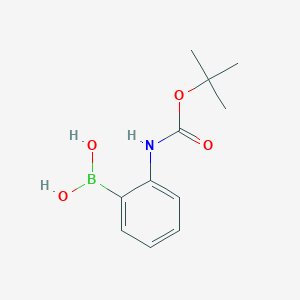
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
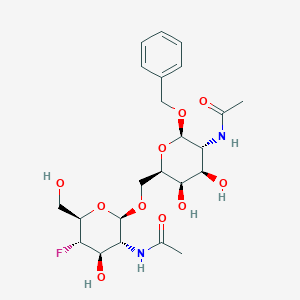
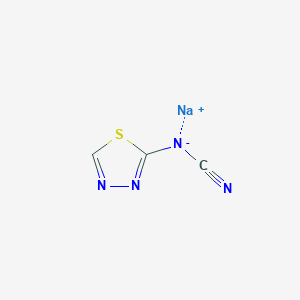
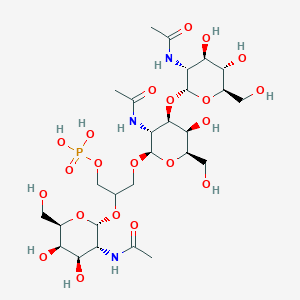
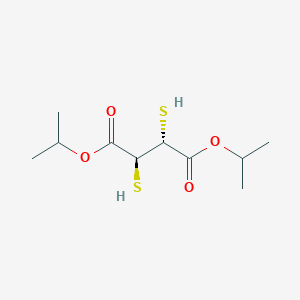
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)
